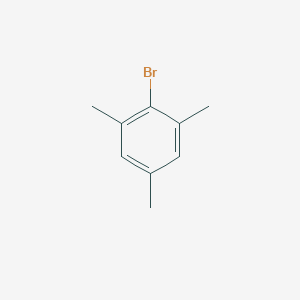

2-Bromomesitylene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTLQRYOJOSPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060363 | |

| Record name | 2-Bromomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-83-0 | |

| Record name | Mesityl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromomesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromomesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-bromo-1,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromomesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOMESITYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99GJ54YDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromomesitylene and Its Precursors

Established Synthetic Routes to 2-Bromomesitylene

The primary and most established method for synthesizing this compound is through the direct electrophilic aromatic substitution of its precursor, mesitylene (B46885) (1,3,5-trimethylbenzene). wikipedia.org This reaction involves treating mesitylene with molecular bromine (Br₂), which readily substitutes one of the aromatic hydrogen atoms due to the activating effect of the three methyl groups. wikipedia.orgwikipedia.org

A well-documented procedure for this synthesis involves dissolving mesitylene in a solvent such as carbon tetrachloride. orgsyn.org The reaction mixture is cooled, typically in an ice-salt bath to maintain a temperature below 10°C, while a solution of bromine, also in carbon tetrachloride, is added gradually with stirring. orgsyn.org The cooling is crucial to control the reaction rate and minimize the formation of polybrominated byproducts. During the addition of bromine, hydrogen bromide (HBr) gas is evolved as a byproduct. wikipedia.orgorgsyn.org Following the reaction, the product is typically washed, dried, and purified by distillation under reduced pressure to yield this compound. orgsyn.org This standard laboratory procedure can achieve high yields, often in the range of 79–82%. orgsyn.org

Optimization of this direct bromination focuses on solvent choice, temperature control, and the potential use of catalysts. While the reaction can proceed without a catalyst, conditions can be tailored to improve selectivity and yield. For instance, conducting the bromination in 90% aqueous acetic acid has been reported to yield 40% this compound. google.com The choice of solvent and temperature is critical in directing the substitution to the aromatic ring rather than initiating radical reactions on the methyl side chains. google.com

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Mesitylene, Bromine (Br₂) | wikipedia.orgorgsyn.org |

| Solvent | Carbon Tetrachloride | orgsyn.org |

| Temperature | Below 10°C (Ice-salt bath) | orgsyn.org |

| Key Byproduct | Hydrogen Bromide (HBr) | wikipedia.orgorgsyn.org |

| Typical Yield | 79–82% | orgsyn.org |

Beyond direct bromination with Br₂, several alternative strategies have been developed, often focusing on milder conditions, improved regioselectivity, and enhanced safety. One of the most common alternatives involves the use of N-Bromosuccinimide (NBS) as the brominating agent. commonorganicchemistry.comresearchgate.net NBS is a solid, making it easier and safer to handle than liquid bromine. commonorganicchemistry.com

The reaction of arenes with NBS in acetonitrile (B52724) has been shown to be a convenient and effective method for aromatic bromination. researchgate.net This system provides regioselective monobromination of activated aromatic rings like mesitylene. researchgate.netwku.edu The reaction proceeds readily without the need for strong acids or metal catalysts, presenting a greener and safer protocol. wku.edu

Other modern approaches to aromatic bromination that can be applied to mesitylene include:

Oxidative Bromination : These methods use a bromide salt, such as ammonium (B1175870) bromide, as the bromine source in conjunction with an oxidant. For example, Oxone has been used as an oxidant to generate the electrophilic bromine species in situ, leading to efficient and rapid bromination of aromatic compounds under mild conditions. organic-chemistry.org

In Situ Bromine Generation in Flow Chemistry : To minimize the hazards associated with storing and handling molecular bromine, continuous flow processes have been developed. nih.gov In these systems, bromine is generated in situ by reacting a bromide source (like HBr or KBr) with an oxidant (like NaOCl) and is immediately consumed in the subsequent reaction with the aromatic substrate. nih.gov This approach enhances safety and control over the reaction. nih.gov

Catalytic Systems : Various catalysts can be employed to activate the brominating agent. For instance, mandelic acid has been shown to catalyze the regioselective bromination of arenes with NBS in aqueous conditions at room temperature. organic-chemistry.org

These alternative methods offer significant advantages in terms of safety, environmental impact, and ease of handling compared to the traditional use of molecular bromine.

Precursor Synthesis and Functionalization Relevant to this compound

While the synthesis of this compound involves functionalization of the aromatic ring, the methyl groups of its precursor, mesitylene, are also susceptible to chemical transformation, particularly oxidation. These reactions represent an important class of functionalization for mesitylene derivatives, often competing with ring halogenation. The outcome of the oxidation is highly dependent on the strength of the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as nitric acid or potassium permanganate, can lead to the complete oxidation of all three methyl groups to carboxylic acids, yielding trimesic acid (1,3,5-benzenetricarboxylic acid). wikipedia.orgalchetron.com This transformation requires harsh conditions.

Conversely, the use of milder oxidizing agents allows for more selective, partial oxidation. For example, reacting mesitylene with manganese dioxide (MnO₂) results in the oxidation of just one methyl group to an aldehyde, forming 3,5-dimethylbenzaldehyde (B1265933). wikipedia.orgalchetron.com Similarly, peroxidative oxidation using hydrogen peroxide in the presence of vanadium catalysts can also selectively produce 3,5-dimethylbenzaldehyde from mesitylene at room temperature. researchgate.net Another reagent, trifluoroperacetic acid, has been used to oxidize mesitylene to mesitol (2,4,6-trimethylphenol), demonstrating functionalization of the ring through an oxidative pathway. wikipedia.orgalchetron.com

These oxidative pathways are significant in the chemistry of mesitylene as they provide routes to other valuable derivatives and highlight the need for carefully controlled conditions during bromination to prevent unwanted side-chain oxidation.

| Oxidizing Agent | Product | Source |

|---|---|---|

| Nitric Acid | Trimesic acid | wikipedia.orgalchetron.com |

| Manganese Dioxide (MnO₂) | 3,5-Dimethylbenzaldehyde | wikipedia.orgalchetron.com |

| Hydrogen Peroxide (H₂O₂) / Vanadium Catalyst | 3,5-Dimethylbenzaldehyde | researchgate.net |

| Trifluoroperacetic Acid | Mesitol (2,4,6-trimethylphenol) | wikipedia.orgalchetron.com |

Advanced Reactivity and Mechanistic Investigations of 2 Bromomesitylene

Cross-Coupling Reactions Involving 2-Bromomesitylene

This compound serves as a model substrate for sterically demanding cross-coupling reactions. The bulky methyl groups flanking the carbon-bromine bond impede the standard reaction pathways of many catalytic cycles, necessitating optimized conditions, specialized ligands, and highly active catalysts to achieve successful transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. However, the application of these methods to sterically congested substrates like this compound requires careful consideration of the catalyst system to overcome the steric barriers associated with key steps like oxidative addition and reductive elimination.

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds, but its application to doubly ortho-substituted substrates like this compound is challenging. The reaction of this compound with sterically demanding secondary alkylboronic acids pushes the limits of conventional palladium catalysts, often leading to low yields or no reaction.

Research has demonstrated that highly specialized ligands are required to facilitate such transformations. For instance, the coupling of this compound (2-bromo-1,3,5-trimethylbenzene) with cyclohexylboronic acid was achieved using a palladium acetate (B1210297) catalyst in combination with a bulky phosphine (B1218219) ligand known as AntPhos. rsc.org This system proved significantly more effective than many commonly used ligands, which failed to yield the desired product. rsc.org The success of the Pd-AntPhos catalyst is attributed to its unique structure, which can accommodate the extreme steric hindrance of the coupling partners and prevent side reactions like β-hydride elimination. rsc.org

| Entry | Ligand | Conversion (%) | Product Yield (%) | Reduction Byproduct (%) |

|---|---|---|---|---|

| 1 | AntPhos | 100 | 63 | 37 |

| 2 | DPPF | 54 | 0 | 54 |

| 3 | DPPE | 100 | 0 | 98 |

| 4 | S-Phos | 100 | 3 | 97 |

| 5 | X-Phos | 46 | 0 | 46 |

| 6 | PCy3 | 100 | 0 | 97 |

The Mizoroki-Heck reaction, which couples aryl halides with alkenes, is a powerful tool for C-C bond formation. wikipedia.orgmdpi.com However, its application to highly hindered aryl bromides such as this compound is not commonly reported and presents significant challenges. The primary mechanistic hurdle is the initial oxidative addition of the palladium(0) catalyst to the sterically shielded carbon-bromine bond. The two ortho-methyl groups create a crowded environment that disfavors the approach of the palladium complex. nih.gov

While the reaction can be performed with some sterically hindered substrates, it often requires high temperatures, aggressive reaction conditions, and carefully chosen catalyst systems, such as those employing palladacycle catalysts or specific aminophosphine (B1255530) ligands, to achieve reasonable conversion. mdpi.comnih.gov

The Sonogashira coupling reaction is a fundamental method for synthesizing aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org When applied to this compound, the reaction is hampered by steric hindrance. Studies on related sterically demanding aryl bromides show that those with substituents in the 2- and 2,6-positions require larger amounts of catalyst to proceed efficiently. nih.gov

The steric bulk of the two ortho-methyl groups on the this compound ring impedes the oxidative addition step of the palladium catalytic cycle. nih.gov To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or those with mixed alkyl/cycloalkyl substituents are often necessary. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that is capable of activating the hindered C-Br bond. nih.gov

Palladium-catalyzed allylation offers a direct method for introducing an allyl group onto an aromatic ring. The sterically demanding nature of this compound makes it a rigorous test for the scope of such reactions. It has been shown that this compound can be successfully allylated using sodium allyldimethylsilanolate in a palladium-catalyzed cross-coupling reaction. nih.govorganic-chemistry.org

However, achieving a good yield with this hindered substrate required significant optimization of the reaction conditions. The successful allylation of this compound necessitated an elevated temperature of 100 °C, a high stoichiometry of the silanolate salt (5.0 equivalents), and the use of triphenylphosphine (B44618) oxide (Ph₃PO) as an additive to facilitate catalyst turnover and prevent decomposition. nih.gov Further studies have highlighted the importance of the silanolate's olefin geometry and the use of bulky trialkylphosphonium tetrafluoroborate (B81430) salts as ligands to achieve high yields and excellent γ-selectivity in the coupling of substituted allylic silanolates with a range of aryl bromides, including hindered ones. organic-chemistry.org

The successful cross-coupling of this compound is critically dependent on the design and selection of the phosphine ligand coordinated to the palladium center. The steric and electronic properties of the ligand must be finely tuned to overcome the challenges posed by the substrate's bulk. For sterically demanding substrates, ligands must be both bulky enough to promote reductive elimination and sufficiently electron-rich to facilitate the difficult oxidative addition step. nih.gov

The Suzuki-Miyaura coupling of this compound with cyclohexylboronic acid serves as a clear example of this principle. rsc.org A screening of various common and advanced phosphine ligands revealed that only a select few could promote the reaction, with the AntPhos ligand showing superior performance. rsc.org

| Ligand | Catalyst System | Result |

|---|---|---|

| AntPhos | Pd(OAc)2 / K3PO4 | 63% Yield |

| S-Phos | Pd(OAc)2 / K3PO4 | 3% Yield |

| DPPF, DPPE, DPPP, DPPB | Pd(OAc)2 / K3PO4 | 0% Yield of desired product |

| X-Phos, Ru-Phos | Pd(OAc)2 / K3PO4 | 0% Yield of desired product |

| PCy3, PPh3 | Pd(OAc)2 / K3PO4 | 0% Yield of desired product |

This data underscores that for extremely hindered couplings, standard ligands are often ineffective, and the development of specialized ligand architectures is essential for achieving high reactivity and selectivity. rsc.org The unique structure of ligands like AntPhos is crucial for creating a catalytic pocket that can accommodate both coupling partners while remaining active. rsc.org

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling provides a powerful method for constructing carbon-carbon bonds, particularly C(sp²)–C(sp³) bonds, by combining two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. nih.govrsc.org These reactions are advantageous as they avoid the pre-formation of organometallic nucleophiles, which can be sensitive or difficult to prepare. organic-chemistry.org The general mechanism involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This Ni(0) complex undergoes oxidative addition with the aryl halide (e.g., this compound) to form an aryl-Ni(II) intermediate. A subsequent reaction with an alkyl radical (generated from the alkyl halide) produces an aryl-alkyl-Ni(III) species, which then undergoes reductive elimination to yield the final cross-coupled product and a Ni(I) species, continuing the catalytic cycle. nih.gov

The utility of cross-coupling reactions is often challenged by sterically demanding substrates. This compound, with its two ortho-methyl groups flanking the bromo substituent, serves as a classic example of a sterically hindered electrophile. This 2,6-disubstitution poses significant challenges for many transition-metal-catalyzed reactions. dicp.ac.cn

The primary limitation arises from the oxidative addition step. The bulky methyl groups on the aromatic ring impede the approach of the nickel catalyst to the C-Br bond, thereby slowing down or completely inhibiting the formation of the crucial aryl-nickel intermediate. This steric clash increases the activation energy of the oxidative addition step, making the reaction less efficient compared to couplings with less hindered aryl halides like bromobenzene (B47551) or 4-bromotoluene.

Furthermore, even if the oxidative addition occurs, the subsequent steps in the catalytic cycle can also be negatively affected. The steric bulk of the mesityl group on the nickel center can hinder the approach of the coupling partner and slow down the final reductive elimination step required to release the product. rsc.org Consequently, reactions involving 2,6-disubstituted aryl halides often result in lower yields, require harsher reaction conditions (e.g., higher temperatures, stronger reducing agents), or necessitate specially designed, less bulky catalysts or more flexible ligands to overcome the steric barrier. dicp.ac.cnrsc.org

| Challenge | Mechanistic Step Affected | Consequence |

| Bulky Ortho-Substituents | Oxidative Addition | Slower reaction rate, potential for reaction failure. dicp.ac.cn |

| Crowded Metal Center | Reductive Elimination | Decreased efficiency in product formation, lower yields. rsc.org |

| Catalyst Accessibility | Overall Catalytic Turnover | Requirement for specialized ligands or more forceful conditions. dicp.ac.cnrsc.org |

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a cost-effective and versatile alternative to palladium- or nickel-based systems for various organic transformations. beilstein-journals.org In the context of this compound, copper catalysis can be employed for C-C and C-heteroatom bond formation. For instance, copper-catalyzed processes have been developed for the functionalization of 2-bromoaryl oximes, where the bromo-substituted aromatic ring undergoes cyclization and further transformation. researchgate.net

A notable application involves the copper-catalyzed propargylation and allenylation of aldehydes, where a copper catalyst, in conjunction with a reducing agent like manganese powder, facilitates the formation of organocopper intermediates from propargyl bromides. nih.gov While not specifically demonstrating this compound, the tolerance of these reactions for various aryl halides suggests potential applicability. The mechanism is believed to involve the in-situ reduction of a Cu(I) or Cu(II) salt to an active Cu(0) species, which then inserts into the C-Br bond of the electrophile. nih.gov The resulting organocopper species then acts as a nucleophile.

| Reaction Type | Catalyst System (Illustrative) | Product Type | Ref. |

| Annulation of 2-Bromoaryl Oximes | Copper(II) acetate | Isoquinoline N-Oxides | researchgate.net |

| Propargylation of Aldehydes | CuCl / Mn powder | Homopropargyl Alcohols | nih.gov |

| Trifluoromethylselenolation | [(bpy)CuSeCF₃]₂ | Aryl-SeCF₃ | beilstein-journals.org |

C-H Activation and Functionalization Reactions

Direct C-H activation and functionalization have emerged as a highly atom-economical and efficient strategy for creating complex molecules from simple precursors, bypassing the need for pre-functionalized starting materials. chimia.chnih.gov This approach involves the cleavage of a typically inert C-H bond and its conversion into a new C-C or C-heteroatom bond.

Direct C-H Arylation with this compound

Direct C-H arylation is a powerful tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. dicp.ac.cn Using this compound as an arylating agent in these reactions is particularly challenging due to its steric bulk. However, recent advances have demonstrated that specialized catalyst systems can overcome this limitation. For example, ruthenium catalysts bearing a 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) ligand have been successfully employed for the ortho-C-H arylation of aromatic acids with sterically hindered aryl halides, including 2,6-disubstituted ones. dicp.ac.cn In such reactions, a directing group on one of the substrates, like a carboxylic acid, coordinates to the metal center and positions the catalyst to selectively activate a specific C-H bond for coupling with the sterically hindered aryl halide. dicp.ac.cn

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a premier method for converting aromatic C-H bonds into valuable C-B bonds, yielding aryl boronate esters that are key building blocks in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net A significant advantage of this methodology is its high functional group tolerance; for instance, the carbon-halogen bonds of halogenated arenes remain intact during the reaction. nih.gov The regioselectivity of the borylation is primarily governed by steric factors, with the boryl group typically being installed at the least hindered position on the aromatic ring. nih.gov

In the context of this compound, the compound can serve as a substrate for borylation. An experimental procedure has been described where this compound is first treated with n-butyllithium and then subjected to iridium-catalyzed borylation conditions, highlighting its use in synthetic sequences involving this reaction type. escholarship.org The steric hindrance of the mesityl group dictates the site of borylation, and the presence of the bromo group is tolerated by the iridium catalyst.

| Catalyst System (General) | Boron Source | Key Feature | Ref. |

| [Ir(OMe)(cod)]₂ / dtbpy | Bis(pinacolato)diboron (B₂pin₂) | Sterically controlled regioselectivity. nih.gov | researchgate.net |

| Iridium(I) precursor / tmphen | Pinacolborane (HBpin) | Tolerates C-Br bond. nih.gov | nih.gov |

Ligand-Directed C-H Functionalization Strategies

Ligand-directed C-H functionalization is a widely used strategy to achieve high regioselectivity in C-H activation reactions. nih.gov A directing group, which is part of the substrate molecule, coordinates to the transition metal catalyst and delivers it to a specific, often proximal, C-H bond. nih.govresearchgate.net This strategy transforms an otherwise unselective intermolecular reaction into a highly selective intramolecular one.

When using this compound as a coupling partner in these reactions, the primary challenge remains its steric hindrance. The success of such a reaction depends on a catalytic system that is reactive enough to undergo oxidative addition with the bulky aryl bromide and a directing group template that can effectively position the C-H bond for reaction without being encumbered by the ortho-methyl groups of the mesityl moiety. dicp.ac.cn Ruthenium-catalyzed systems have shown promise in this area, enabling the coupling of (hetero)aromatic acids with 2,6-disubstituted aryl halides. dicp.ac.cn The combination of a carboxylate directing group and a specific chelating N-ligand on the ruthenium center was found to be crucial for facilitating the C-H activation step and suppressing unwanted side reactions. dicp.ac.cn This approach opens the door to synthesizing tri-ortho-substituted biaryls, which are difficult to access through traditional methods. dicp.ac.cn

Formation of Organometallic Reagents

This compound serves as a crucial precursor for the synthesis of sterically hindered organometallic reagents, which are valuable in organic synthesis due to their unique reactivity and selectivity.

The formation of Mesitylmagnesium Bromide, a Grignard reagent, from this compound is a standard yet carefully controlled procedure. smolecule.com The reaction involves the direct insertion of magnesium metal into the carbon-bromine bond. smolecule.com Due to the steric hindrance from the ortho-methyl groups and the passivating oxide layer on the magnesium surface, initiation of the reaction can be sluggish. smolecule.comorgsyn.org

The general procedure involves reacting this compound with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). wiley-vch.de To facilitate the reaction, the magnesium surface is often activated. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or gentle warming with a heat gun. smolecule.comorgsyn.org The reaction is exothermic and, once initiated, the addition of the this compound solution is controlled to maintain a gentle reflux. wiley-vch.de In some procedures, an entrainer such as ethyl bromide is used to ensure the reaction proceeds smoothly, significantly improving yields compared to reactions without it. orgsyn.org The entire process must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive Grignard reagent from being quenched by atmospheric moisture or oxygen. smolecule.com

A potential side reaction is Wurtz-type coupling, which forms 2,2',4,4',6,6'-hexamethylbiphenyl. This can be minimized by the slow addition of the this compound solution to the magnesium suspension.

Table 1: Representative Conditions for Mesitylmagnesium Bromide Formation

| Parameter | Condition | Source(s) |

| Starting Material | This compound | orgsyn.orgwiley-vch.de |

| Reagent | Magnesium Turnings | orgsyn.orgwiley-vch.de |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | orgsyn.orgwiley-vch.de |

| Activation | Iodine, 1,2-dibromoethane, heat gun | smolecule.comorgsyn.org |

| Atmosphere | Inert (Argon or Nitrogen) | smolecule.comwiley-vch.de |

| Control Measure | Slow, dropwise addition of halide | wiley-vch.de |

Mesityllithium (B1247292) is a highly hindered, non-nucleophilic, and strongly basic organolithium reagent that finds significant use in organic synthesis. thieme-connect.com It can be prepared from this compound via two primary methods: metal-halogen exchange or direct reaction with lithium metal. thieme-connect.com

The most common laboratory-scale synthesis involves a metal-halogen exchange reaction between this compound and an alkyllithium reagent, typically tert-butyllithium (B1211817) or n-butyllithium, in an ethereal solvent like THF or diethyl ether at low temperatures (e.g., -78 °C). thieme-connect.comrsc.org This method is efficient and provides a solution of mesityllithium, often as a 1:1 mixture with the resulting lithium bromide. thieme-connect.com

For larger-scale preparations, direct reaction with lithium metal can be more convenient. thieme-connect.com Due to its highly hindered nature, mesityllithium exists as a monomer in solution, unlike many other organolithium reagents which tend to form aggregates. thieme-connect.com The freshly prepared reagent is typically used immediately, though it can be stored under an inert atmosphere at low temperatures. thieme-connect.com

Table 2: Methods for the Preparation of Mesityllithium

| Method | Reagents | Solvent | Temperature | Source(s) |

| Metal-Halogen Exchange | This compound, tert-butyllithium or n-butyllithium | Tetrahydrofuran (THF) or Diethyl Ether | -78 °C | thieme-connect.comrsc.org |

| Direct Lithiation | This compound, Lithium metal | Ethereal Solvent | N/A | thieme-connect.com |

Other Significant Transformations

Beyond forming key organometallic reagents, this compound can be involved in several other important chemical transformations.

Friedel-Crafts reactions, including alkylation and acylation, are cornerstone electrophilic aromatic substitution reactions used to attach substituents to an aromatic ring. wikipedia.org These reactions typically require an activated aromatic substrate and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com

Mesitylene (B46885) (1,3,5-trimethylbenzene), the parent arene of this compound, is highly activated by its three methyl groups and readily undergoes Friedel-Crafts acylation to produce compounds like acetylmesitylene and benzoylmesitylene in high yields. stackexchange.com However, in this compound, the presence of the bromine atom introduces a competing electronic effect. While halogens are ortho-, para-directors, they are also deactivating towards electrophilic aromatic substitution. This deactivation, combined with the significant steric hindrance around the remaining aromatic protons, makes this compound a poor substrate for classical Friedel-Crafts reactions. Consequently, these transformations are not commonly reported for this compound itself; instead, the more reactive parent, mesitylene, is typically used. stackexchange.com

This compound is a valuable precursor for generating a highly reactive intermediate known as an aryne (in this case, 3,5-dimethylbenzyne or a related species), which can readily participate in Diels-Alder reactions. The strained triple bond of the benzyne (B1209423) intermediate makes it a potent dienophile.

The general strategy involves the in situ generation of the aryne from an organometallic derivative of this compound. For instance, treatment of this compound with a strong base like an organolithium reagent can induce elimination of HBr to form the aryne. Alternatively, conversion to Mesitylmagnesium Bromide followed by reaction can also generate the aryne intermediate. Once formed, the aryne is immediately trapped by a suitable diene, such as furan (B31954) or cyclopentadiene, in a [4+2] cycloaddition to yield a bicyclic benzobarrelene derivative. This sequence provides a powerful method for constructing complex, fused-ring systems that possess an aromatic component.

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions using visible light. beilstein-journals.orgnih.gov One such transformation is hydrodebromination, the replacement of a bromine atom with a hydrogen atom.

While specific studies detailing the photoredox hydrodebromination of this compound are not prevalent, the general mechanism for aryl bromides is well-established. The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which becomes excited upon absorbing visible light. nih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) with the aryl bromide. In a reductive quenching cycle, the excited catalyst reduces the aryl bromide, leading to the formation of an aryl radical and a bromide anion. This aryl radical then abstracts a hydrogen atom from a suitable hydrogen donor (e.g., Hantzsch ester, silanes, or isopropanol) present in the reaction mixture to yield the final hydrodebrominated product, mesitylene, and regenerate the catalyst's ground state. This catalytic cycle offers an environmentally friendly and efficient alternative to traditional methods that often require harsh reagents.

Reactions involving Frustrated Lewis Pairs

The reactivity of this compound in the context of Frustrated Lewis Pairs (FLPs) is an area with limited specific investigation in publicly available scientific literature. FLPs, which are combinations of sterically hindered Lewis acids and bases, are known to activate a variety of small molecules and mediate bond-breaking and bond-forming reactions. While extensive research exists on the reactions of FLPs with various substrates, including less sterically hindered aryl halides, direct studies detailing the interaction of classic FLPs (e.g., bulky phosphines and boranes) with the sterically congested C–Br bond in this compound are not extensively documented.

However, related research on the hydrodebromination of this compound using systems that exhibit some characteristics of FLP-like reactivity provides insight into the cleavage of its carbon-bromine bond. One such study reports the successful hydrodebromination of this compound to mesitylene in quantitative yield using a combination of sodium hydride (NaH), lithium iodide (LiI), and zinc chloride (ZnCl₂). ntu.edu.sgntu.edu.sg This reaction proceeds smoothly, indicating that the steric hindrance from the ortho-methyl groups does not prevent the reduction of the C–Br bond under these conditions. ntu.edu.sg The quantitative conversion to mesitylene also suggests that a benzyne intermediate is unlikely to be involved in this transformation. ntu.edu.sgntu.edu.sg

While not a classic FLP system, the combination of a hydride source (NaH) and a Lewis acid (generated in situ from ZnCl₂) facilitates the reductive cleavage of the aryl-bromide bond. This type of reactivity, where a Lewis acid activates the substrate towards nucleophilic attack by a hydride, is conceptually related to the transformations mediated by FLPs after they have activated a hydride source like H₂.

The broader field of FLP chemistry has demonstrated the capability of these systems to activate C–X bonds in other aryl halides. Mechanistic studies on these related reactions often propose a cooperative activation of the C–X bond by the Lewis acidic and basic components of the FLP, leading to its cleavage. Given the steric bulk of this compound, it is plausible that its reaction with a suitably designed FLP would be highly sensitive to the steric and electronic properties of both the Lewis acid and the Lewis base. Further research is required to explore the direct reactions of this compound with well-defined FLPs and to elucidate the specific mechanisms and outcomes of such interactions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure of many-body systems. For a molecule like 2-bromomesitylene, DFT calculations can elucidate various aspects of its chemical behavior. These calculations are typically performed using a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-TZVP) to approximate the solution to the Schrödinger equation.

While specific DFT studies detailing the cross-coupling pathways of this compound are not extensively documented in publicly available literature, the general mechanisms of reactions like the Suzuki-Miyaura cross-coupling, for which this compound is a known substrate, have been thoroughly investigated using DFT for other sterically hindered aryl bromides. researchgate.neticiq.orgresearchgate.netmdpi.comdntb.gov.ua These studies can provide a model for understanding the reaction of this compound.

The catalytic cycle of a Suzuki-Miyaura coupling reaction, for instance, typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations on model systems reveal the energy barriers associated with each step and can identify the rate-determining step. For a sterically hindered substrate like this compound, the oxidative addition of the C-Br bond to a palladium(0) catalyst is often a critical step. The bulky methyl groups ortho to the bromine atom can influence the geometry of the transition state and, consequently, the reaction kinetics.

A hypothetical DFT study on the Suzuki-Miyaura coupling of this compound would likely investigate the relative energies of intermediates and transition states for different phosphine (B1218219) ligands on the palladium catalyst. The choice of ligand is crucial in overcoming the steric hindrance posed by the mesityl group.

Illustrative Data Table: Calculated Relative Free Energies (kcal/mol) for a Model Suzuki-Miyaura Reaction of this compound

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Oxidative Addition | TS_OA | +15.2 |

| Pd(II)-Intermediate | -5.7 | |

| Transmetalation | TS_TM | +12.8 |

| Pd(II)-Aryl-Boronate Complex | -10.3 | |

| Reductive Elimination | TS_RE | +18.5 |

| Product Complex | -25.1 |

Note: This data is illustrative and represents typical values for such a reaction.

DFT calculations have been successfully employed to study the mechanisms of C-H activation of mesitylene (B46885) and its derivatives. researchgate.netacs.orgacs.orgrsc.orgmdpi.comscispace.com These studies provide a strong foundation for understanding how the C-H bonds in this compound might be activated. Both the aromatic C-H bonds and the benzylic C-H bonds of the methyl groups are potential sites for activation.

Theoretical investigations into the iridium-catalyzed C-H activation of mesitylene, for example, have shown that the reaction can proceed through different pathways, and DFT can help to distinguish between them. researchgate.netacs.org For this compound, a computational study could compare the activation barriers for the different C-H bonds in the molecule. The presence of the bromine atom and the electronic and steric effects of the methyl groups would be expected to influence the regioselectivity of the C-H activation.

The conformation of this compound is largely dictated by the orientation of the bromine atom and the three methyl groups attached to the benzene (B151609) ring. While the rotation of the methyl groups is relatively free, their collective steric bulk can influence the approach of reagents in chemical reactions. DFT calculations can be used to determine the preferred conformations of this compound and to quantify the steric hindrance it presents.

While detailed conformational analyses of this compound via DFT are not readily found in the literature, studies on other tri-substituted mesitylene derivatives have demonstrated the utility of computational methods in understanding their reaction chemistry and steric properties. rsc.orgresearchgate.net A DFT study of this compound would likely involve a potential energy surface scan of the rotation of the methyl groups to identify the global minimum energy conformation. Steric parameters, such as cone angles, could also be calculated to provide a quantitative measure of the steric bulk.

Illustrative Data Table: Calculated Rotational Barriers for Methyl Groups in this compound

| Methyl Group Position | Rotational Barrier (kcal/mol) |

| C1-Methyl | 1.8 |

| C3-Methyl | 1.8 |

| C5-Methyl | 1.5 |

Note: This data is illustrative and based on typical values for substituted benzenes.

DFT is widely used to calculate a range of electronic properties that can help in predicting the reactivity of a molecule. For this compound, these properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and various reactivity descriptors.

A DFT study on the electronic properties of substituted aromatic compounds can provide insights into their reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, while the LUMO might have significant contribution from the C-Br antibonding orbital. The MEP map would show regions of negative potential (electron-rich) around the bromine atom and the π-system of the ring, and regions of positive potential (electron-poor) around the hydrogen atoms. These properties can be used to predict how this compound would interact with electrophiles and nucleophiles.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 1.5 |

Note: This data is illustrative and represents plausible calculated values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While no specific MD simulations of this compound are prominently featured in the literature, the technique is broadly applicable to understanding the behavior of aryl halides in solution. nih.govacs.orgmit.edunih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms would be described by a force field. The simulation would then solve Newton's equations of motion for the system, providing a trajectory of the positions and velocities of all atoms.

Quantum Chemical Perturbation Analysis in π-Conjugated Systems

Quantum chemical perturbation theory offers a framework for understanding how the electronic structure of a molecule is affected by small changes, or perturbations. researchgate.netresearchgate.netdiva-portal.orgwikipedia.orglibretexts.org For a π-conjugated system like the benzene ring in this compound, perturbation theory can be used to analyze the effects of the bromine and methyl substituents on the π-orbitals.

Starting from the known π-orbitals of benzene, the bromine atom and the three methyl groups can be treated as perturbations. The bromine atom, being electronegative and having lone pairs, would primarily have an inductive electron-withdrawing effect and a resonance electron-donating effect. The methyl groups are weakly electron-donating through hyperconjugation and inductive effects.

A perturbation analysis could quantify how these substituents lift the degeneracy of the benzene π-orbitals and alter their energies. This would provide a deeper understanding of the electronic properties and reactivity of this compound, complementing the results from DFT calculations. For example, it could help to explain the regioselectivity of electrophilic aromatic substitution reactions on the this compound ring.

Applications in Advanced Materials Science and Organic Synthesis

Utilization in Ligand Synthesis

The unique structural features of 2-bromomesitylene make it an important starting material for the synthesis of various ligands used in catalysis and materials science. The bulky mesityl group can impart specific steric and electronic properties to the final ligand, influencing the reactivity and selectivity of the metal complexes they form.

| Ligand Precursor | Target NHC Ligand | Overall Yield | Reference |

| 2,4,6-trimethylaniline | IMes | ~50% | nih.govresearchgate.net |

| 2,6-diisopropylaniline | IPr | ~50% | nih.govresearchgate.net |

Phosphine (B1218219) ligands are ubiquitous in organometallic chemistry and are crucial for many catalytic processes. researchgate.net The synthesis of phosphine ligands often involves the reaction of organometallic reagents, such as Grignard reagents, with phosphorus halides. liv.ac.uk this compound can be readily converted to its Grignard reagent, mesitylmagnesium bromide. This bulky Grignard reagent can then be reacted with phosphorus trichloride (B1173362) or other phosphorus electrophiles to introduce the sterically demanding mesityl group onto a phosphorus center. This approach is a common strategy for creating bulky phosphine ligands that can enhance the stability and activity of catalytic systems. beilstein-journals.org The steric bulk of the mesityl group is often a desirable feature in ligands for cross-coupling reactions, as it can promote the reductive elimination step in the catalytic cycle. tcichemicals.com

Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked by organic bridging ligands. nih.govresearchgate.netmdpi.comresearchgate.net The properties of these materials are highly dependent on the structure of the organic linkers. This compound has been utilized in the synthesis of novel ligands for these applications. For instance, functionalized benzobarrelene derivatives, which can act as ligands, have been prepared through a reaction involving this compound. tu-chemnitz.de These benzobarrelene-based ligands can be further modified to include carboxylic acid or phosphonic acid ester groups, making them suitable for coordination to metal centers in the formation of coordination polymers and MOFs. tu-chemnitz.de

| Starting Material | Ligand Type | Potential Application | Reference |

| Dibromobenzobarrelene and this compound | Functionalized Benzobarrelene Derivatives | Coordination Polymers, Metal-Organic Frameworks | tu-chemnitz.de |

This table highlights the use of this compound in the synthesis of specialized ligands for coordination polymers and MOFs.

Role in the Synthesis of Complex Molecular Architectures

Beyond ligand synthesis, this compound is a key reagent in the construction of intricate and functionally significant molecular structures, including those with applications in materials science and electronics.

Heterocyclic nanographenes are large, two-dimensionally extended polycyclic aromatic molecules that are of interest for their potential applications as organic semiconductors and functional chromophores. acs.orgdatapdf.comresearchgate.netnih.gov The synthesis of these complex structures often involves palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. In one synthetic route, this compound is used in a Suzuki or similar cross-coupling reaction to introduce a mesityl group onto a heteroaromatic core. acs.org This step is often followed by intramolecular dehydrogenative annulations to extend the polycyclic system. acs.orgdatapdf.com The bulky mesityl group can serve to increase the solubility of the resulting large aromatic systems, facilitating their processing and characterization.

Benzobarrelenes are bicyclic olefins with a unique strained structure that results from the fusion of an aromatic ring and a barrelene framework. tu-chemnitz.de These molecules and their derivatives are of interest due to their electronic properties and reactivity. A novel synthetic strategy has been developed for functionalized benzobarrelenes that utilizes the reaction of arynes with benzenes. In a specific example, a functionalized benzobarrelene derivative was obtained through a reaction with this compound. tu-chemnitz.de This reaction allows for the introduction of substituents onto the aromatic ring of the benzobarrelene, which can then be further functionalized for various applications, including their use as ligands in coordination chemistry. tu-chemnitz.de

Construction of π-Conjugated Systems for Optoelectronics

In the field of optoelectronics, materials with specific electronic and photophysical properties are essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells. The performance of these materials is highly dependent on their molecular structure, especially the arrangement of π-conjugated systems. This compound serves as a critical building block for creating sterically hindered, π-conjugated molecules.

The bromine atom on the mesitylene (B46885) core allows it to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the extension of π-conjugated systems.

A key application involves the synthesis of substituted triarylamines, which are widely used as hole-transporting materials in optoelectronic devices. nih.gov The bulky mesityl group, introduced via this compound, plays a crucial role in tuning the properties of the final molecule. This steric hindrance can prevent intermolecular aggregation (π-stacking) in the solid state. This is advantageous as aggregation can often quench fluorescence and negatively impact device efficiency. By using this compound, chemists can design molecules with improved solubility and morphological stability, leading to materials with enhanced performance and longevity in optoelectronic applications. nih.gov

Table 1: Role of this compound in Optoelectronic Material Synthesis

| Feature of this compound | Synthetic Reaction | Resulting Molecular Feature | Benefit in Optoelectronics |

|---|---|---|---|

| Bromo Substituent | Suzuki-Miyaura Coupling | Extended π-Conjugation (C-C bond) | Tunable electronic properties |

| Bromo Substituent | Buchwald-Hartwig Amination | Triarylamine Structures (C-N bond) | Hole-transport capabilities |

Total Synthesis of Natural Products (e.g., Cybrodins)

The quest to synthesize complex molecules produced by nature is a significant driver of innovation in organic chemistry. This compound has been successfully employed as a starting material in the total synthesis of cybrodins, a family of fungal metabolites.

The total syntheses of several members of the cybrodin family, including cybrodol, isocybrodol, cybrodal, cybrodic acid, and trisnorcybrodolide, have been described starting from this compound. The synthetic route involves an initial oxidation of the mesitylene ring, followed by a series of transformations to construct the complex polycyclic core of the natural products. The specific substitution pattern and reactivity of this compound make it an ideal starting point for achieving the target molecular architecture.

Intermediate in Catalyst Development

The development of novel catalysts is paramount for advancing chemical synthesis, enabling reactions to be more efficient, selective, and sustainable. This compound plays an important role as an intermediate in the synthesis of specialized ligands for catalysis, particularly in the burgeoning field of metal-free catalysis.

A significant area of modern catalysis involves "Frustrated Lewis Pairs" (FLPs), which are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct. These unquenched acid-base pairs are capable of activating small molecules, such as H₂, and catalyzing reactions like hydrogenation without the need for a transition metal.

Bulky phosphines are frequently used as the Lewis base component in FLPs. Trimesitylphosphine (B1301856) (PMes₃), a phosphine with three bulky mesityl groups, is a prominent example. The synthesis of such phosphines often begins with this compound. The typical synthetic route involves the formation of a Grignard reagent, mesitylmagnesium bromide, from this compound and magnesium. This Grignard reagent is then reacted with a phosphorus source, such as phosphorus trichloride (PCl₃), to generate the trimesitylphosphine ligand.

This bulky phosphine, when combined with a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), forms a frustrated Lewis pair. The resulting phosphonium (B103445) borate (B1201080) systems are effective catalysts for metal-free hydrogenations and other chemical transformations.

Table 2: Synthesis of Trimesitylphosphine from this compound

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | This compound, Magnesium (Mg) | Mesitylmagnesium bromide | Grignard Reagent Formation |

| 2 | Mesitylmagnesium bromide, Phosphorus trichloride (PCl₃) | Trimesitylphosphine (PMes₃) | Synthesis of Bulky Lewis Base |

Use as an Internal Standard in Spectroscopic Analysis

In quantitative chemical analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC), an internal standard is a compound added in a constant amount to all samples (calibrants and unknowns) to correct for variations in sample preparation and instrumental response.

An ideal internal standard should be chemically inert, soluble in the sample solvent, and possess a signal in the spectrum that is sharp, well-resolved from the analyte signals, and in a region free of interference. While there are no widespread, documented applications of this compound specifically as an internal standard in the reviewed literature, its properties allow for a discussion of its potential suitability.

For ¹H NMR spectroscopy, this compound would show two distinct signals: one for the aromatic protons and another for the nine protons of the three methyl groups. The methyl proton signal at approximately 2.3 ppm is a sharp singlet, which could be useful for quantification, provided it does not overlap with analyte signals.

For GC analysis, the compound is sufficiently volatile and thermally stable. Its retention time would be distinct from many common analytes. However, a key consideration is that it is a reactive compound (e.g., in cross-coupling reactions), which could limit its use as an inert standard in certain reaction mixtures. Its suitability would need to be evaluated on a case-by-case basis to ensure it does not react with the analyte or other components under the analytical conditions.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-Bromomesitylene in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Ensure adequate ventilation to avoid inhalation exposure (vapor density: 6.9, higher than air). Store in sealed containers away from oxidizers and heat sources (decomposition risk at high temperatures). Refer to MSDS guidelines for spill management (neutralize with inert absorbents, avoid water) and first aid (flush eyes/skin with water for 15 minutes) .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) to assess purity. Cross-validate with -NMR (expected signals: aromatic protons at δ 6.7–7.1 ppm, methyl groups at δ 2.3–2.6 ppm) and -NMR (quaternary carbons near δ 130–140 ppm). Compare melting point (2°C) and boiling point (225°C) with literature values. Document deviations >2% as potential impurities .

Q. What experimental protocols are recommended for synthesizing this compound derivatives?

- Methodological Answer : Use electrophilic aromatic substitution with bromine (Br) in the presence of a Lewis acid catalyst (e.g., FeBr). Optimize reaction temperature (60–80°C) and stoichiometry (1:1 mesitylene-to-Br). For complex derivatives (e.g., iodonium salts), follow stepwise protocols involving halogen exchange and precipitation in dichloromethane/methanol mixtures .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under acidic conditions be resolved?

- Methodological Answer : Conduct controlled stability studies using varying acid concentrations (e.g., HCl, HSO) and temperatures. Monitor degradation via HPLC for brominated byproducts (e.g., dibromomesitylene). Compare results with computational models (DFT calculations for reaction pathways). Publish raw datasets and experimental conditions to enable cross-lab validation .

Q. What strategies are effective in designing kinetic studies for this compound’s reactions with nucleophiles?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to track reaction rates in real-time. Vary nucleophile concentration (e.g., hydroxide, amines) and solvent polarity (THF vs. DMF). Apply the Eyring equation to derive activation parameters (, ). Replicate experiments under inert atmospheres to exclude oxidation interference .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., vapor pressure, solubility)?

- Methodological Answer : Re-measure properties using standardized methods (e.g., static vapor pressure apparatus, gravimetric solubility tests). Compare with literature values, noting instrumentation differences (e.g., dynamic vs. static methods). Use QSPR (Quantitative Structure-Property Relationship) models to predict missing data and identify outliers .

Methodological Frameworks

Q. What analytical techniques are critical for characterizing this compound’s reactivity in cross-coupling reactions?

- Answer : Combine GC-MS for tracking reaction progress and identifying volatile byproducts. Use X-ray crystallography to confirm structural changes in organometallic intermediates (e.g., palladium complexes). Validate reaction mechanisms via isotopic labeling (- or -substituted substrates) .

Q. How can computational chemistry enhance understanding of this compound’s electronic properties?

- Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map molecular orbitals, electrostatic potential surfaces, and partial charges. Compare with experimental Hammett substituent constants () to predict regioselectivity in electrophilic substitutions. Validate with spectroscopic data (e.g., IR vibrational frequencies) .

Data Reporting Guidelines

- Experimental Replicability : Follow Beilstein Journal guidelines: report synthesis protocols in the main text (≤5 compounds), with extended datasets in supplementary files (e.g., NMR spectra, chromatograms). For known compounds, cite prior characterization methods .

- Contradiction Management : Use the "Data Triangulation" approach: compare experimental, computational, and literature data to resolve inconsistencies. Publish negative results to inform future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.